molecular formula C16H16ClN3O2 B2646043 2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride CAS No. 2413876-52-3

2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride

Cat. No.: B2646043
CAS No.: 2413876-52-3
M. Wt: 317.77
InChI Key: RDQFFVKXCIKFAU-UHFFFAOYSA-N
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Description

2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C16H15N3O2·HCl. It is a derivative of quinoline and pyrazole, which are both important heterocyclic compounds in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride typically involves a multi-step process. One common method starts with the preparation of quinoline hydrazide, which is then cyclized with pyrazole derivatives under specific conditions. The final product is obtained by treating the intermediate with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride apart is its unique combination of the quinoline and pyrazole moieties. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to its individual components .

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-9-15(10(2)19(3)18-9)14-8-12(16(20)21)11-6-4-5-7-13(11)17-14;/h4-8H,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSVRFLTPZKYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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